molecular formula C7H8N2O B13597902 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde

Katalognummer: B13597902
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: ZVDBDGFIOYJCQX-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H8N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde typically involves the reaction of 1-methylimidazole with an appropriate aldehyde under controlled conditions. One common method includes the use of formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.

    Medicine: Imidazole derivatives are known for their pharmacological activities, and this compound may serve as a precursor for drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde is unique due to the presence of both the imidazole ring and the acrylaldehyde moiety.

Eigenschaften

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

(E)-3-(3-methylimidazol-4-yl)prop-2-enal

InChI

InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h2-6H,1H3/b3-2+

InChI-Schlüssel

ZVDBDGFIOYJCQX-NSCUHMNNSA-N

Isomerische SMILES

CN1C=NC=C1/C=C/C=O

Kanonische SMILES

CN1C=NC=C1C=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.